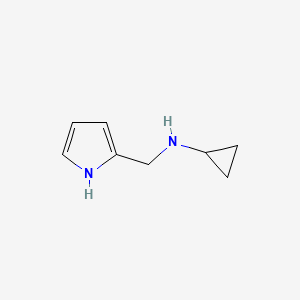
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine
Overview
Description
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine, also known by the acronym PACA, is a compound that has gained significant interest in the scientific community. It has a CAS Number of 643008-01-9 and a molecular weight of 136.2 .
Molecular Structure Analysis
The molecular formula of this compound is C8H12N2 . The InChI code for the compound is 1S/C8H12N2/c1-2-8(9-5-1)6-10-7-3-4-7/h1-2,5,7,9-10H,3-4,6H2 .Physical And Chemical Properties Analysis
The melting point of this compound is 119-120 degrees Celsius .Scientific Research Applications
Therapeutic Potential in CNS Disorders
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine derivatives have been explored for their therapeutic potential, particularly in the context of central nervous system (CNS) disorders. These compounds are functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), a critical enzyme involved in the methylation and demethylation processes of histones. Inhibition of LSD1 has been linked to potential therapeutic applications for various diseases, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The inhibition mechanism involves altering histone methylation levels, thereby impacting gene expression significantly (B. Blass, 2016).
Anion Sensing and Nanoparticle Synthesis
The compound and its derivatives have found application in the field of chemistry as well, particularly in sensing and synthesis. Nickel(II) dithiocarbamate complexes containing the pyrrole moiety have been synthesized, demonstrating the ability to sense anions. Moreover, these complexes have been used as precursors for the preparation of nickel sulfide and nickel oxide nanoparticles, showcasing the versatile applications of this compound derivatives beyond pharmaceuticals into materials science. The synthesis process involves creating homoleptic and heteroleptic complexes, which have shown preference for binding with iodide ions, indicating their potential utility in anion detection and nanomaterial synthesis (E. Sathiyaraj et al., 2015).
Synthetic Chemistry Applications
In synthetic chemistry, this compound and its structural analogs have been used as precursors in various chemical reactions, including the synthesis of functionalized pyrroles and other nitrogen-containing heterocycles. These compounds offer a versatile scaffold for generating complex molecular architectures, demonstrating the utility of cyclopropanamine derivatives in facilitating novel synthetic routes for the development of potentially bioactive compounds. The reactivity and structural features of these compounds make them valuable tools in the synthesis of diverse organic molecules, contributing to advances in medicinal chemistry and drug discovery efforts (J. Bandar & T. Lambert, 2013).
Safety and Hazards
properties
IUPAC Name |
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-8(9-5-1)6-10-7-3-4-7/h1-2,5,7,9-10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNVXUHFUBPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296791 | |
| Record name | N-Cyclopropyl-1H-pyrrole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643008-01-9 | |
| Record name | N-Cyclopropyl-1H-pyrrole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643008-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-1H-pyrrole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




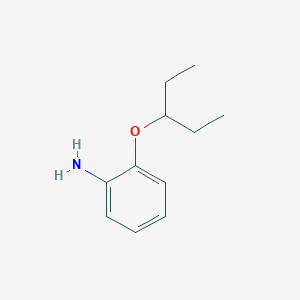
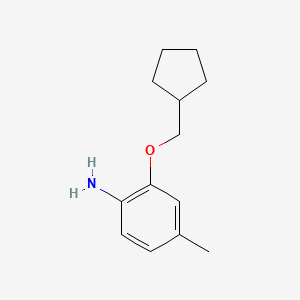
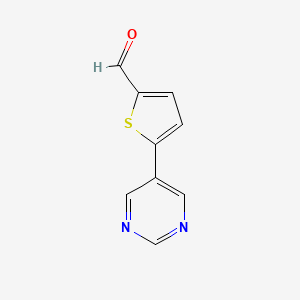
![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)
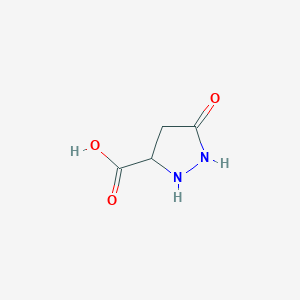
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)
![[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid](/img/structure/B3148352.png)
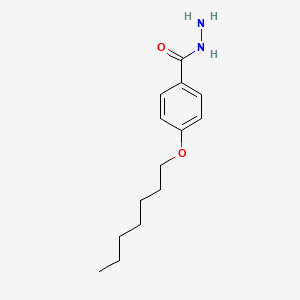

![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)